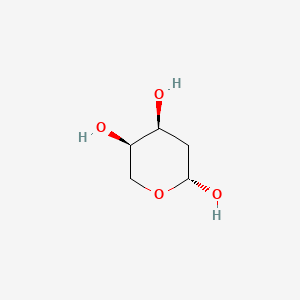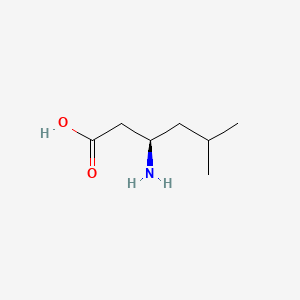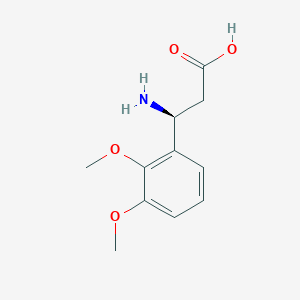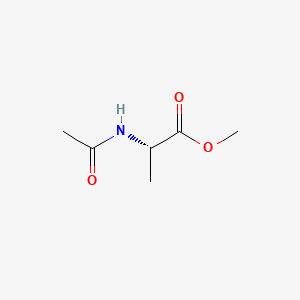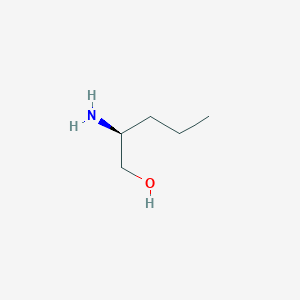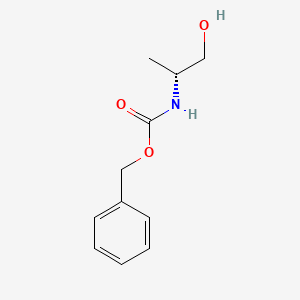
Boc-(S)-3-Amino-3-(3-bromo-phenyl)-propionic acid
Descripción general
Descripción
Boc-(S)-3-Amino-3-(3-bromo-phenyl)-propionic acid is a compound that falls within the category of Boc-protected amino acids. These compounds are of significant interest in the field of medicinal chemistry due to their utility as building blocks for the synthesis of peptides and other bioactive molecules. The Boc group (tert-butoxycarbonyl) is a common protecting group used in peptide synthesis to protect the amino functionality during the coupling of amino acid residues.
Synthesis Analysis
The synthesis of Boc-protected amino acids typically involves the introduction of the Boc group to the amino acid, which can be achieved through various synthetic strategies. For instance, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, a related compound, was achieved by bromofluorination followed by several steps including reduction, ring closure, and protecting group manipulation . Similarly, the synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid involved a Suzuki coupling and asymmetric hydrogenation . These methods highlight the complexity and multi-step nature of synthesizing Boc-protected amino acids.
Molecular Structure Analysis
The molecular structure of Boc-protected amino acids is characterized by the presence of the Boc group attached to the nitrogen atom of the amino acid. This group is sterically bulky and provides steric protection, which is crucial during peptide synthesis to prevent unwanted side reactions. The core structure of the amino acid remains intact, with the side chain providing the unique characteristics that define the amino acid's properties and reactivity.
Chemical Reactions Analysis
Boc-protected amino acids can undergo a variety of chemical reactions, particularly in the context of peptide synthesis. The Boc group can be removed under acidic conditions, allowing the amino acid to participate in peptide bond formation . Additionally, the presence of functional groups such as bromine in the side chain can facilitate further chemical transformations, such as cross-coupling reactions, which are useful in the diversification of peptide structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected amino acids are influenced by both the Boc group and the specific amino acid structure. The Boc group increases the molecular weight and alters the solubility profile of the amino acid. The presence of substituents like bromine can also affect the compound's reactivity and interaction with other molecules. For example, the ortho-substituent on phenylboronic acid has been shown to play a crucial role in catalyzing dehydrative condensation reactions, which could be relevant for the synthesis of peptides containing Boc-protected amino acids .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Boc-(S)-3-Amino-3-(3-bromo-phenyl)-propionic acid is used in the synthesis of syn- and anti-1,2-amino alcohols, with applications in creating diverse molecular structures (Bach & Schröder, 1997).
- The compound has been utilized in the N-tert-butoxycarbonylation of amines, a process significant for amine protection in peptide synthesis and pharmaceutical applications (Heydari et al., 2007).
Application in Peptide Synthesis
- It plays a role in the preparation of 4-(BOC-aminoacyloxymethyl)phenylacetic acids for solid-phase peptide synthesis, highlighting its utility in creating various peptide structures (Plaue & Heissler, 1987).
- The compound is involved in the native chemical ligation at phenylalanine, demonstrating its importance in the synthesis of peptides and proteins (Crich & Banerjee, 2007).
Catalysis and Organic Synthesis
- It is used in the modular catalytic synthesis of 3-Amino-3-aryl-2-oxindoles, showcasing its utility in the formation of biologically active compounds (Marques & Burke, 2016).
Biomedical Research
- Boc-(S)-3-Amino-3-(3-bromo-phenyl)-propionic acid is also used in the synthesis of various amino acid derivatives for biomedical applications, including the creation of modified peptides and biologically active heterocyclic derivatives (Baburaj & Thambidurai, 2012).
Material Science and Polymer Research
- In the field of polymer chemistry, it is instrumental in the synthesis of methacrylate polymers containing chiral amino acid moieties, which have potential applications in materials science and drug delivery systems (Kumar et al., 2012).
Propiedades
IUPAC Name |
(3S)-3-(3-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYRIGRZLZNTLR-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426609 | |
| Record name | (3S)-3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(S)-3-Amino-3-(3-bromo-phenyl)-propionic acid | |
CAS RN |
500770-76-3 | |
| Record name | (βS)-3-Bromo-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500770-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



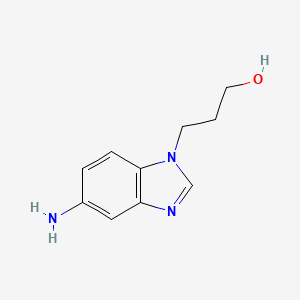
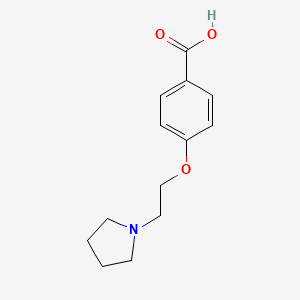
![2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1277145.png)
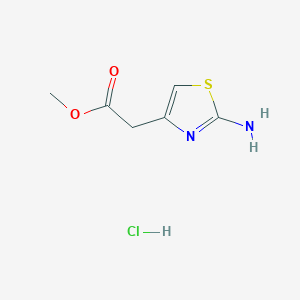
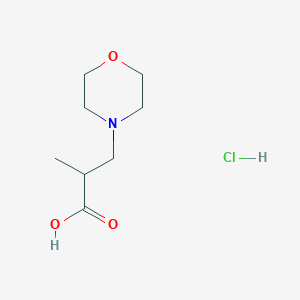
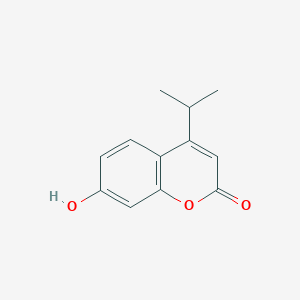
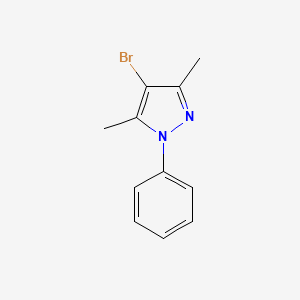
![5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1277162.png)
